Sniper(abl)-058 is a heterobifunctional protein degrader designed for the targeted removal of the oncogenic BCR-ABL fusion protein. As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) class of molecules, it is composed of three key components: an Imatinib-based warhead that selectively binds to the ABL kinase domain, a derivative of the LCL161 ligand that recruits Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase, and a polyethylene glycol (PEG) linker. This architecture enables the hijacking of the cell's ubiquitin-proteasome system to tag BCR-ABL for degradation, offering a distinct mechanism of action compared to simple kinase inhibition.
Procuring the parent kinase inhibitor, Imatinib, is not a substitute for Sniper(abl)-058, as inhibition and degradation are fundamentally different interventions. While Imatinib reversibly blocks the ATP-binding site to inhibit kinase activity, Sniper(abl)-058 induces the physical elimination of the entire BCR-ABL protein. This removes both the kinase activity and the protein's non-catalytic scaffolding functions, which are critical for some signaling pathways and resistance mechanisms. Furthermore, degradation provides a more sustained and durable suppression of the target protein's downstream signaling compared to the transient effect of a reversible inhibitor. For researchers studying the consequences of complete protein removal or seeking to overcome resistance, the conjugated degrader is essential, as a simple mixture of the inhibitor and an IAP ligand fails to induce degradation.
IAP E3 ligase recruitment profile differs from VHL-based or other PROTACs
Warhead-linker chemistry significantly alters degradation kinetics and Dmax
Similar DC50 values may not reflect functional degradation equivalence
When comparing Imatinib-based SNIPERs, the choice of IAP ligand is a critical determinant of performance. Sniper(abl)-058, which utilizes an LCL161 derivative, induces BCR-ABL degradation with a half-maximal degradation concentration (DC50) of 10 µM. In contrast, SNIPER(ABL)-049, which uses the same Imatinib warhead but is conjugated to a Bestatin-based IAP ligand, is significantly less potent, with a DC50 of 100 µM.
| Evidence Dimension | BCR-ABL Degradation Potency (DC50) |
| Target Compound Data | 10 µM |
| Comparator Or Baseline | SNIPER(ABL)-049 (Imatinib + Bestatin): 100 µM |
| Quantified Difference | 10-fold more potent |
| Conditions | K562 CML cells, 6-hour incubation, Western blot analysis. |
For researchers committed to an Imatinib-based chemical probe, Sniper(abl)-058 provides a more efficient and material-sparing tool to achieve target degradation at a 10-fold lower concentration than the Bestatin-based alternative.
Sniper(abl)-058 is positioned as a moderately potent degrader, which makes it a valuable tool for specific experimental contexts. Its DC50 of 10 µM provides a clear, measurable degradation window without the extreme potency of other-generation degraders. For instance, the Dasatinib-based SNIPER(ABL)-039 is approximately 1000-fold more potent, with a DC50 of 10 nM. This positions Sniper(abl)-058 as an ideal standard for comparing warhead efficacy or as a control to validate that observed phenotypes are not due to off-target effects from nanomolar-potency compounds.
| Evidence Dimension | BCR-ABL Degradation Potency (DC50) |
| Target Compound Data | 10 µM (10,000 nM) |
| Comparator Or Baseline | SNIPER(ABL)-039 (Dasatinib-based): 10 nM |
| Quantified Difference | 1000-fold less potent |
| Conditions | K562 CML cells, protein degradation assay. |
This compound is the right choice for establishing a reliable baseline in degradation assays or when a less potent molecule is required to avoid potential artifacts associated with hyper-potent degraders.
The design of Sniper(abl)-058 incorporates a polyethylene glycol (PEG) linker, a common strategy in degrader development to improve physicochemical properties such as solubility. While direct solubility data for Sniper(abl)-058 is not published, the deliberate inclusion of a PEG linker is intended to enhance aqueous solubility and handling characteristics compared to earlier-generation degraders that used simple alkyl linkers. This design choice facilitates easier preparation of stock solutions in standard laboratory solvents like DMSO, ensuring reliable and reproducible dosing in cellular assays.
| Evidence Dimension | Linker Composition |
| Target Compound Data | Polyethylene glycol (PEG) linker |
| Comparator Or Baseline | Early SNIPERs with simple alkyl linkers (e.g., SNIPER(ABL)-2) |
| Quantified Difference | Qualitatively improved solubility and handling properties |
| Conditions | General compound formulation and handling. |
The PEG-based design minimizes experimental variability and material loss associated with poor compound solubility, making it a more reliable and process-friendly tool for routine laboratory use.
For research focused on the biological consequences of BCR-ABL protein removal versus its inhibition in Imatinib-sensitive systems, Sniper(abl)-058 is the appropriate tool. It allows for a direct comparison of phenotypes (e.g., apoptosis, cell cycle arrest) driven by degradation versus those driven by kinase inhibition with the parent compound, Imatinib.
Sniper(abl)-058 is ideally suited for studies aiming to dissect the structure-activity relationships of IAP-recruiting degraders. Its 10-fold potency advantage over the Bestatin-based analog, SNIPER(ABL)-049, makes it a key compound for investigating how different IAP ligands influence ternary complex formation and degradation efficiency when the target binder (Imatinib) is held constant.
In screening programs or assay development, Sniper(abl)-058 can serve as a reliable positive control or benchmark compound. Its moderate micromolar DC50 provides a robust and reproducible signal window, positioning it as a standard against which more potent (e.g., Dasatinib-based) or less potent experimental degraders can be accurately compared.